Tert-Butylamino Substituent Dictates Pure PPARβ/δ Antagonism Versus Inverse Agonism: Class-Level SAR Inference
The tert-butylamino group, which is the signature N-substituent of CAS 606114-60-7, has been causally linked to pure antagonistic pharmacology in the closely related sulfonamide series. PT-S58 (methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate), which bears the identical tert-butylamino motif, functions as the first pure PPARβ/δ antagonist described to date, with an IC₅₀ of 98 nM in agonist-induced transcriptional activity assays [1]. Critically, PT-S58 does not enhance corepressor interaction and actively prevents corepressor recruitment triggered by the inverse agonist ST247 (which differs only by bearing an N-hexyl group instead of N-tert-butyl) [2]. In contrast, ST247, with its hexylamino substituent, behaves as an inverse agonist that strongly induces corepressor binding both in vitro and in vivo [2]. This diametrically opposed functional outcome arises solely from the amine substituent difference and establishes that the tert-butylamino group is a key determinant of pure antagonism in the thiophene-2-carboxylate scaffold family.
| Evidence Dimension | Functional pharmacological classification (pure antagonist vs. inverse agonist) conferred by N-alkyl substituent |
|---|---|
| Target Compound Data | CAS 606114-60-7 contains N-tert-butylamino group; no direct functional data available |
| Comparator Or Baseline | PT-S58 (tert-butylamino, pure antagonist, IC₅₀ = 98 nM) vs. ST247 (hexylamino, inverse agonist, induces corepressor interaction) |
| Quantified Difference | Functional switch from inverse agonism (ST247) to pure antagonism (PT-S58) with no induction of corepressor recruitment; PT-S58 prevents ST247-induced corepressor binding |
| Conditions | PPARβ/δ ligand-binding domain interaction assays; agonist-induced transcriptional activity in cell cultures; corepressor (SMRT, Bcl-6) recruitment assays in vitro and in vivo (Molecular Pharmacology, 2011) |
Why This Matters
For researchers selecting a PPARβ/δ chemical probe, the tert-butylamino substituent predicts pure antagonism without confounding inverse agonism, a functional distinction that cannot be assumed for analogs with different N-alkyl groups such as hexyl, phenyl, or cyclopropyl.
- [1] PT-S58 (PPARβ/δ Antagonist) Product Page. MedChemExpress. CAS 1356497-92-1. IC₅₀ = 98 nM for PPARβ/δ; classified as pure antagonist. View Source
- [2] Naruhn S, Toth PM, Adhikary T, Kaddatz K, Pape V, Dörr S, Klebe G, Müller-Brüsselbach S, Diederich WE, Müller R. High-Affinity Peroxisome Proliferator-Activated Receptor β/δ-Specific Ligands with Pure Antagonistic or Inverse Agonistic Properties. Mol Pharmacol. 2011;80(5):828-838. PT-S58 prevents ST247-induced corepressor recruitment; ST247 classified as inverse agonist. View Source
